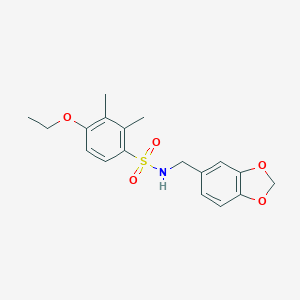![molecular formula C16H22BrNO5S B288393 Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate, also known as BEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and redox regulation.
Mécanisme D'action
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate binds to the active site of PDI and inhibits its enzymatic activity. PDI contains two active sites, a thioredoxin-like domain and a redox-active site. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate selectively binds to the redox-active site of PDI, leading to the accumulation of misfolded proteins and triggering the UPR pathway.
Biochemical and Physiological Effects:
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to induce cell death in cancer cells by activating the UPR pathway. It has also been shown to inhibit viral replication by disrupting the formation of viral disulfide bonds. In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-1β.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a potent and selective inhibitor of PDI and has been shown to be effective in several preclinical studies. However, it has some limitations for lab experiments. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a relatively large molecule, which may limit its cellular uptake and distribution. In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has a relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for the study of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate. One potential application is in the treatment of cancer. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to induce cell death in several types of cancer cells, including breast, lung, and prostate cancer cells. Further studies are needed to determine the efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate in animal models and clinical trials.
Another potential application is in the treatment of viral infections. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to inhibit the replication of several viruses, including HIV, influenza, and hepatitis C virus. Further studies are needed to determine the mechanism of action and efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate against viral infections.
In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has potential applications in the treatment of neurodegenerative disorders. PDI has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate in animal models and clinical trials.
Conclusion:
In conclusion, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a promising compound with potential therapeutic applications in cancer, viral infections, and neurodegenerative disorders. Its selective inhibition of PDI activity makes it a valuable tool for studying the role of PDI in cellular processes. Further studies are needed to determine its efficacy in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base. The reaction yields Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate as a white solid with a purity of over 95%. The synthesis of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. PDI is involved in the regulation of several cellular processes, including protein folding, oxidative stress, and apoptosis. Dysregulation of PDI has been implicated in several diseases, including cancer, neurodegenerative disorders, and viral infections.
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to selectively inhibit PDI activity, leading to the accumulation of misfolded proteins and triggering the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response that regulates protein folding and degradation. Activation of the UPR pathway can induce cell death in cancer cells and has been proposed as a potential therapeutic strategy.
Propriétés
Nom du produit |
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate |
|---|---|
Formule moléculaire |
C16H22BrNO5S |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
ethyl 1-(5-bromo-2-ethoxyphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C16H22BrNO5S/c1-3-22-14-8-7-13(17)10-15(14)24(20,21)18-9-5-6-12(11-18)16(19)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3 |
Clé InChI |
VEFLHQIJGITVDB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC(C2)C(=O)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC(C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)












